molecular formula C20H21N5O2 B6074801 (2,6-Dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

(2,6-Dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

Cat. No.: B6074801
M. Wt: 363.4 g/mol
InChI Key: DUUGQLHWDGEYBB-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone is a complex organic compound with a unique structure that combines pyrimidine, methoxyphenyl, and tetrahydropyrazolopyridine moieties

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-12-9-18(22-13(2)21-12)20(26)25-8-7-17-16(11-25)19(24-23-17)14-5-4-6-15(10-14)27-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGQLHWDGEYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylpyrimidine and 3-methoxyphenyl derivatives, which undergo a series of condensation, cyclization, and functional group transformations to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or phenyl rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

(2,6-Dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2,6-Dimethylpyrimidin-4-yl)-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone stands out due to its unique combination of structural features, which confer specific chemical and biological properties

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